

O-Acetylcamptothecin: A Technical Guide for Researchers

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Introduction

O-Acetylcamptothecin is a semi-synthetic derivative of camptothecin, a natural alkaloid isolated from the bark and stem of Camptotheca acuminata. As a member of the camptothecin family of compounds, it exhibits significant antitumor activity by targeting DNA topoisomerase I, a crucial enzyme in DNA replication and transcription. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and relevant experimental protocols for **O-Acetylcamptothecin**, intended for researchers, scientists, and drug development professionals.

Chemical Properties

O-Acetylcamptothecin is chemically known as (S)-4-ethyl-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-4-yl acetate. Its fundamental chemical and physical properties are summarized in the table below.



Property	Value	Reference
CAS Number	7688-64-4	[1][2]
Molecular Formula	C22H18N2O5	[1][2]
Molecular Weight	390.39 g/mol	[1]
Appearance	Powder	
Purity	95-98% (HPLC)	_
Storage Conditions	-20°C, sealed, in a ventilated, dry environment	_

Note: Experimental data for melting point, boiling point, aqueous solubility, and pKa are not readily available in the searched literature. The parent compound, camptothecin, is poorly soluble in water and soluble in DMSO.

Mechanism of Action: Topoisomerase I Inhibition

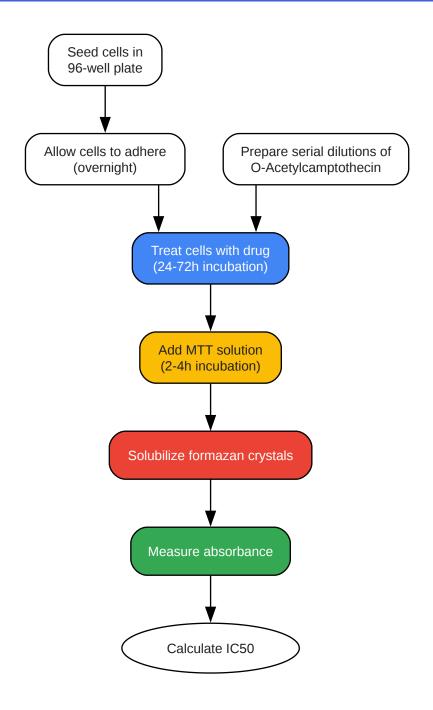
O-Acetylcamptothecin, like other camptothecin analogues, exerts its cytotoxic effects by inhibiting DNA topoisomerase I (Top1). Top1 plays a critical role in relieving torsional stress during DNA replication and transcription by inducing transient single-strand breaks.

The mechanism of inhibition involves the stabilization of the covalent Top1-DNA cleavage complex. **O-Acetylcamptothecin** intercalates into this complex, preventing the re-ligation of the DNA strand. This trapped complex becomes a roadblock for the advancing replication fork, leading to the formation of irreversible double-strand DNA breaks. The accumulation of these DNA breaks triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis (programmed cell death).









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